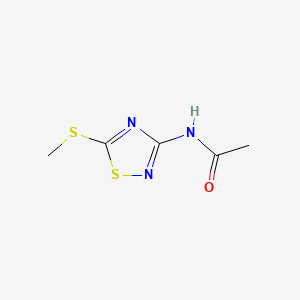
Thiophanate Ethyl-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiophanate Ethyl-d10 is a fungicidal active compound with the molecular formula C14H18N4O4S2 and a molecular weight of 380.51 g/mol . It appears as colorless crystals . It is also known by other names such as Thiophanate-d10, Topsin-d10, and Topsin E-d10 .
Molecular Structure Analysis
The InChI (IUPAC International Chemical Identifier) of Thiophanate Ethyl-d10 is InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24) . The Canonical SMILES (Simplified Molecular Input Line Entry System) structure is CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC .
Physical And Chemical Properties Analysis
Thiophanate Ethyl-d10 has a molecular weight of 380.51 g/mol . Its exact mass and monoisotopic mass are 380.13971487 g/mol . It has a Hydrogen Bond Donor Count of 4 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 165 Ų .
Applications De Recherche Scientifique
Polymorphism and Solvate Formation
Thiophanate Ethyl (TE) has been extensively studied for its polymorphism and solvate formation. Research has compared TE with a close analogue, thiophanate-methyl (TM), revealing that despite strong similarities, significant differences exist in hydrogen bonding and packing between the two compounds. This study emphasizes the complexity of using a supramolecular synthon approach in crystal engineering and underscores the need for methods that incorporate packing effects and lipophilic interactions (Nauha, Ojala, Nissinen, & Saxell, 2011).
Enantioselective Catalysis
Thiophanate Ethyl-d10 plays a role in the field of enantioselective catalysis. A study using primary amine-thiourea derivative as a catalyst showcased its high enantioselectivity in the conjugate addition of ketones to nitroalkenes. This suggests a potential application of Thiophanate Ethyl-d10 in enhancing the enantioselectivity of such processes (Huang & Jacobsen, 2006).
Anticancer Research
Ethyl 2‐acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been synthesized and tested as novel anticancer agents. These compounds show promising in vitro activities against various cancer cell lines, suggesting potential therapeutic applications of Thiophanate Ethyl-d10 in cancer treatment (Sroor, Aboelenin, Mahrous, Mahmoud, Elwahy, & Abdelhamid, 2020).
HIV-1 Reverse Transcriptase Inhibition
Novel compounds derived from Thiophanate Ethyl-d10 have been identified as potent inhibitors of HIV-1 reverse transcriptase, showing potential for inclusion in anti-AIDS regimens. This suggests a significant role for Thiophanate Ethyl-d10 in the development of HIV treatment strategies (De Martino, La Regina, Di Pasquali, Ragno, Bergamini, Ciaprini, Sinistro, Maga, Crespan, Artico, & Silvestri, 2005).
Analytical Chemistry Applications
Thiophanate Ethyl-d10 has been used in analytical chemistry for the determination of Thiomersal, showcasing its application in the development of sensitive and accurate analytical methods (Piech, Wymazała, Smajdor, & Paczosa-Bator, 2016).
Safety And Hazards
Thiophanate Ethyl-d10 should be handled with care to prevent leakage, overflowing, or scattering, and to minimize the generation of mist or vapor . It is advised to avoid eating, drinking, or smoking when using this product . After handling, hands should be thoroughly washed . In case of inhalation, the victim should be moved into fresh air . If breathing is difficult, oxygen should be given . If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
Propriétés
Numéro CAS |
1398066-16-4 |
|---|---|
Nom du produit |
Thiophanate Ethyl-d10 |
Formule moléculaire |
C14H18N4O4S2 |
Poids moléculaire |
380.503 |
Nom IUPAC |
1,1,2,2,2-pentadeuterioethyl N-[[2-(1,1,2,2,2-pentadeuterioethoxycarbonylcarbamothioylamino)phenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C14H18N4O4S2/c1-3-21-13(19)17-11(23)15-9-7-5-6-8-10(9)16-12(24)18-14(20)22-4-2/h5-8H,3-4H2,1-2H3,(H2,15,17,19,23)(H2,16,18,20,24)/i1D3,2D3,3D2,4D2 |
Clé InChI |
YFNCATAIYKQPOO-MWUKXHIBSA-N |
SMILES |
CCOC(=O)NC(=S)NC1=CC=CC=C1NC(=S)NC(=O)OCC |
Synonymes |
N,N’-[1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid C,C’-Diethyl Ester-d10; 4,4’-o-Phenylenebis[3-thio-allophanic Acid Diethyl Ester-d10; [1,2-Phenylenebis(iminocarbonothioyl)]bis-carbamic Acid Diethyl Ester-d10; 1,2-Bis(3-ethoxycarbonyl-2-t |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



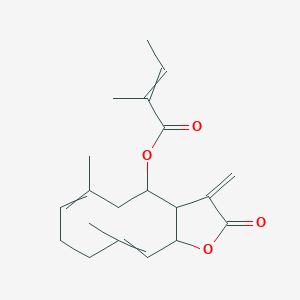
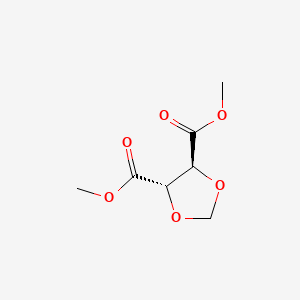
![2-decyl-2-{[(4-O-alpha-D-glucopyranosyl-beta-D-glucopyranosyl)oxy]methyl}dodecyl 4-O-alpha-D-glucopyranosyl-beta-D-glucopyranoside](/img/structure/B591197.png)
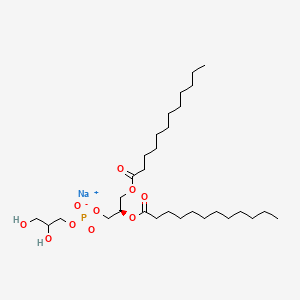
![(6,10-Dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl) 2-(hydroxymethyl)but-2-enoate](/img/structure/B591202.png)
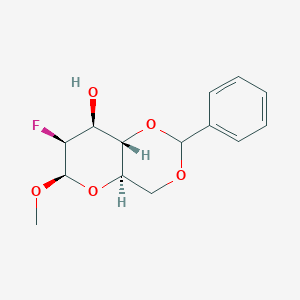
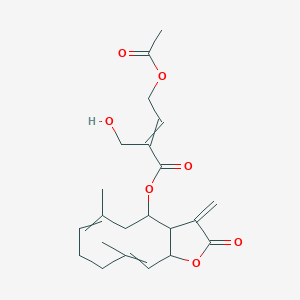
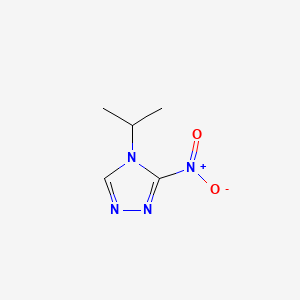
![methyl (2S)-2-[(dimethylamino)methylamino]propanoate](/img/structure/B591214.png)
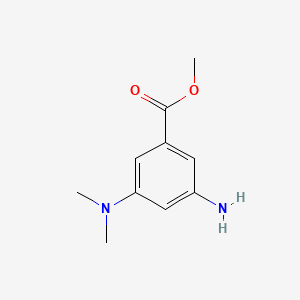
![Imidazo[1,2-C]isoxazolo[4,5-E]pyrimidine](/img/structure/B591216.png)
